molecular formula C24H15N7O3S B10920813 N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10920813
M. Wt: 481.5 g/mol
InChI Key: RRNXWNSGUIZGIA-UHFFFAOYSA-N
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Description

N~7~-(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a cyano group, a nitrophenyl group, and a thienyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by reacting 3-amino-1,2,4-triazole with a suitable aldehyde under acidic conditions to form the triazolopyrimidine ring.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction between a thienyl boronic acid and a halogenated triazolopyrimidine intermediate.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanating agent.

    Incorporation of the Nitrophenyl Group: This step involves the nitration of a phenyl ring followed by its attachment to the triazolopyrimidine core through a coupling reaction.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group using an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~7~-(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N~7~-(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N7-(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~7~-(3-CYANO-5-METHYL-4-PHENYL-2-THIENYL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its triazolopyrimidine core, which is not commonly found in many other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H15N7O3S

Molecular Weight

481.5 g/mol

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C24H15N7O3S/c1-14-21(15-6-3-2-4-7-15)18(12-25)23(35-14)29-22(32)20-11-19(28-24-26-13-27-30(20)24)16-8-5-9-17(10-16)31(33)34/h2-11,13H,1H3,(H,29,32)

InChI Key

RRNXWNSGUIZGIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-])C#N)C5=CC=CC=C5

Origin of Product

United States

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